molecular formula C8H9ClN4O3 B1353674 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine CAS No. 54660-14-9

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

Cat. No.: B1353674
CAS No.: 54660-14-9
M. Wt: 244.63 g/mol
InChI Key: MIPDXPRZNICKKZ-UHFFFAOYSA-N
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Description

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C8H9ClN4O3 and a molecular weight of 244.6370 g/mol It is characterized by the presence of a morpholine ring attached to a chlorinated and nitrated pyrimidine ring

Preparation Methods

The synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine typically involves the reaction of 6-chloro-5-nitropyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the morpholine ring.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for efficiency, yield, and purity, often involving advanced techniques and equipment to ensure consistent quality.

Chemical Reactions Analysis

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of different oxidation products.

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like hydrogen gas and palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine include other pyrimidine derivatives with different substituents. For example:

    4-(6-Bromo-5-nitropyrimidin-4-yl)morpholine: Similar structure but with a bromine atom instead of chlorine.

    4-(6-Chloro-5-aminopyrimidin-4-yl)morpholine: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(6-chloro-5-nitropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O3/c9-7-6(13(14)15)8(11-5-10-7)12-1-3-16-4-2-12/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPDXPRZNICKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428068
Record name 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54660-14-9
Record name 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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